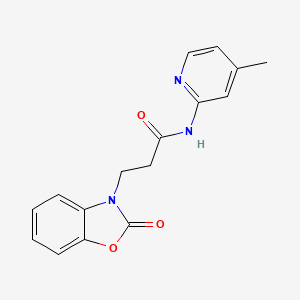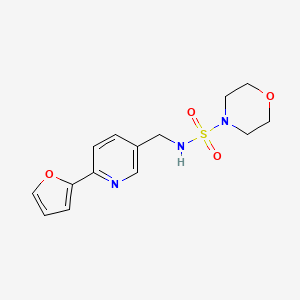
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is not fully understood, but it has been suggested that the compound works by inhibiting the activity of certain enzymes involved in the inflammatory response. N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing oxidative stress. The compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has several advantages for laboratory experiments, including its stability and solubility in organic solvents. However, the compound has limited water solubility, which can make it challenging to work with in aqueous environments. Additionally, the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, including exploring its potential as a drug candidate for treating inflammatory diseases and cancer. Further studies are also needed to fully understand the compound's mechanism of action and its effects on various biological systems. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide.
Méthodes De Synthèse
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can be synthesized using various methods, including the reaction of 2-aminonicotinic acid with 2-aminobenzamide and 4-methylpyridine-2-carboxylic acid. The reaction involves the condensation of the two amino acids with the carboxylic acid to form the final product. The purity and yield of the compound can be improved using different purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development. N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has also been used as a fluorescent probe for detecting metal ions in biological systems, making it useful in analytical chemistry.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-8-17-14(10-11)18-15(20)7-9-19-12-4-2-3-5-13(12)22-16(19)21/h2-6,8,10H,7,9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBOGKGZUYJBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2540226.png)
![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2540229.png)
![6-(2-Methoxyphenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2540230.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(difluoromethyl)sulfanyl]benzoate](/img/structure/B2540232.png)
![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)

![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)
![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)
![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)

